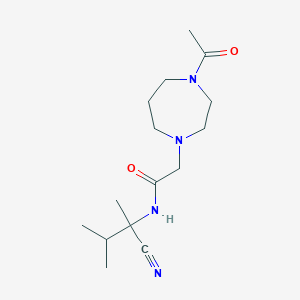
3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of anthranilic acid (2-aminobenzoic acid) with formamide or formic acid to yield quinazolinone .Molecular Structure Analysis
The molecular structure of “3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one” would consist of a quinazolinone core, with an amino group at the 3rd position and a 3-methoxyphenyl group at the 2nd position .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Analgesic and Anti-inflammatory Activities : A study synthesized novel derivatives of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, investigating their analgesic and anti-inflammatory activities. The compounds showed promising analgesic and anti-inflammatory properties, with some derivatives exhibiting moderate potency compared to standard drugs like diclofenac sodium. The compounds demonstrated only mild ulcerogenic potential, suggesting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2011).
Antimicrobial, Analgesic, and Anti-inflammatory Properties : Research designed and synthesized new series of quinazoline-4-one/4-thione derivatives, targeting antimicrobial, analgesic, and anti-inflammatory activities. These compounds were evaluated for their respective activities, showing effectiveness against microbes and in managing pain and inflammation. This highlights the compound's utility in developing new therapeutic agents with minimized side effects (Dash et al., 2017).
Antioxidant Properties : A study focused on synthesizing and evaluating 2-substituted quinazolin-4(3H)-ones for their antioxidant activities. The research identified specific structural requirements for potent antioxidant activity, suggesting the potential of these derivatives in oxidative stress-related conditions (Mravljak et al., 2021).
Antitumor and Anticonvulsant Activities : Derivatives of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one have been evaluated for their antitumor and anticonvulsant activities. Some compounds demonstrated broad-spectrum antitumor effectiveness against various cancer cell lines, indicating their potential as antitumor agents. Additionally, certain derivatives showed significant protection in anticonvulsant tests, pointing towards their application in epilepsy management (Gawad et al., 2010; Kumar et al., 2011).
Insecticidal Efficacy : Novel bis quinazolin-4(3H)-one derivatives have been synthesized and assessed for their insecticidal efficacy. The structural characterization and activity testing suggest their potential use as insecticidal agents, offering a new approach to pest control (El-Shahawi et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-amino-2-(3-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXATOUUZELER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


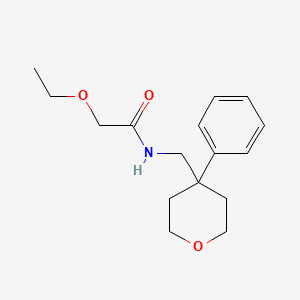

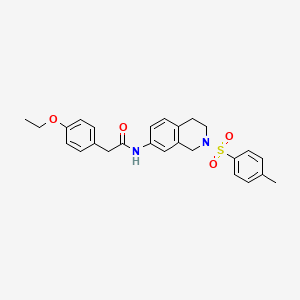
![2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2827405.png)

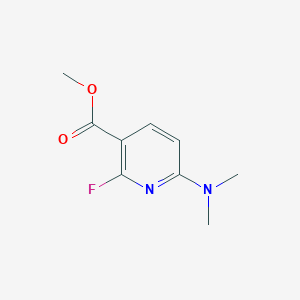
![3-(4-bromophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827408.png)
![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2827412.png)
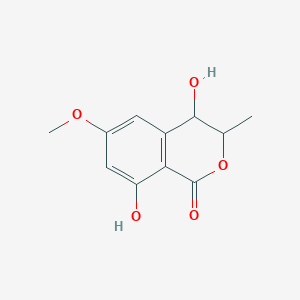
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2827414.png)
![2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2827415.png)
